molecular formula C11H11FO4 B2707803 Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate CAS No. 2326068-11-3

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B2707803
CAS No.: 2326068-11-3
M. Wt: 226.203
InChI Key: MFNMAVPCIBTFRK-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11FO4. It is a derivative of benzoic acid, featuring a fluorine atom and a methoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNMAVPCIBTFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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